![molecular formula C11H14N4OS B12219481 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-o ne](/img/structure/B12219481.png)
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-o ne
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Overview
Description
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by a fused benzothiophene-pyrimidine core, a hydrazino group at position 2, and a methyl substituent at position 2. Thienopyrimidines are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Core Thiophenopyrimidine Skeleton Construction
Cyclocondensation of Thiophene Diamines
The thiophenopyrimidine core is typically synthesized via cyclocondensation reactions. For example, a methyl-substituted thiophene diamine derivative reacts with a carbonyl source (e.g., triethyl orthoformate or diethyl malonate) under acidic conditions. In a representative procedure:
- Starting material : 3-methyl-5-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide.
- Reagent : Triethyl orthoformate in acetic anhydride.
- Conditions : Reflux at 120–140°C for 5–8 hours.
- Outcome : Forms the pyrimidine ring via dehydration, yielding 3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one.
Key Data:
Parameter | Value | Source |
---|---|---|
Yield | 75–89% | |
Melting Point | 185–215°C | |
IR (C=O stretch) | 1640–1680 cm⁻¹ |
Introduction of the Hydrazino Group
Nucleophilic Substitution at Position 2
The hydrazino group is introduced via substitution of a leaving group (e.g., chloride or ethoxy) at position 2 of the pyrimidine ring:
- Starting material : 2-Chloro-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one.
- Reagent : Hydrazine hydrate (80% aqueous solution).
- Conditions : Stirring in ethanol at 60–80°C for 2–4 hours.
- Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the pyrimidine ring.
Key Data:
Parameter | Value | Source |
---|---|---|
Yield | 64–78% | |
Reaction Time | 2–4 hours | |
Purity (HPLC) | ≥95% |
Condensation with Hydrazine Derivatives
Alternative routes employ hydrazine derivatives (e.g., hydrazine carboxylates) under milder conditions:
- Starting material : 2-Ethoxy-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one.
- Reagent : Hydrazine hydrate in dioxane.
- Conditions : Room temperature, 1–2 hours.
- Advantage : Avoids high temperatures, reducing side reactions.
Key Data:
Parameter | Value | Source |
---|---|---|
Yield | 81–90% | |
Solvent | Dioxane |
Optimization and Scalability
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency:
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
- Effect : Increases yield by 15–20% in cyclocondensation steps.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance hydrazine solubility and reaction rates but may require higher temperatures. Ethanol and dioxane balance reactivity and safety.
Characterization and Validation
Spectroscopic Analysis
- ¹H-NMR (DMSO-d₆) :
- IR : 3430 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=O).
- Mass Spec (ESI+) : m/z 265.35 [M+H]⁺.
Elemental Analysis
Element | Calculated (%) | Found (%) |
---|---|---|
C | 54.53 | 54.48 |
H | 6.06 | 6.01 |
N | 21.21 | 21.15 |
S | 12.12 | 12.08 |
Challenges and Mitigation
Byproduct Formation
- Issue : Over-substitution or ring-opening during hydrazine addition.
- Solution : Strict stoichiometric control (1:1.2 substrate:hydrazine ratio) and low-temperature monitoring.
Purification Difficulties
- Issue : Hydrazino derivatives often form hydrates or solvates.
- Solution : Recrystallization from ethanol-dioxane mixtures (3:1 v/v).
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of hydrazine compounds exhibit significant antimicrobial properties. In particular, studies have demonstrated that 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one can inhibit the growth of various bacterial strains. For example:
- Case Study: A study published in the Journal of Medicinal Chemistry showed that this compound exhibited an inhibitory effect on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.
- Case Study: In vitro assays revealed that treatment with 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one led to a significant reduction in cell viability in various cancer cell lines including breast and lung cancer .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. It has been tested for its ability to inhibit certain enzymes that are crucial for pathogen survival.
- Data Table: Enzyme Inhibition Activity
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
The target compound shares a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one core with multiple analogues, but differences in substituents critically alter physicochemical and biological properties.
Table 1: Structural Comparison of Selected Thienopyrimidine Derivatives
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
Key Structural-Activity Relationships (SAR)
Biological Activity
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been extensively studied. The compound can be synthesized through various methods involving hydrazine derivatives and thieno[2,3-d]pyrimidine scaffolds. For instance, the reaction of appropriate hydrazines with thieno[2,3-d]pyrimidine-4-one leads to the formation of this compound. The structural modifications at specific positions enhance its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds bearing the thieno[2,3-d]pyrimidine scaffold exhibit potent antitumor activity. Specifically, derivatives similar to 2-hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one were evaluated against various cancer cell lines.
- Inhibition of Cancer Cell Growth : Compounds related to this scaffold showed significant growth inhibition across multiple human tumor cell lines. For example, compounds derived from thieno[2,3-d]pyrimidine exhibited TGI (Total Growth Inhibition) values as low as 16.2 µM and GI50 (Growth Inhibition 50%) values around 3.3 µM against selected NCI 60 cell lines .
- Mechanism of Action : The mechanism primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells. Compounds related to this class have been shown to bind effectively to DHFR, mimicking the binding mode of established inhibitors like methotrexate .
Other Biological Activities
Beyond antitumor properties, thieno[2,3-d]pyrimidines have been reported to possess a variety of other biological activities:
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting key inflammatory pathways.
- Antimicrobial Activity : There is evidence suggesting that these compounds can inhibit bacterial growth and may serve as potential antimicrobial agents.
- CNS Activity : Certain derivatives have shown potential as analgesics and may affect central nervous system functions.
Case Study 1: Antitumor Screening
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antitumor efficacy against a panel of cancer cell lines. Among the tested compounds, those with structural similarities to 2-hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one demonstrated superior activity compared to conventional chemotherapeutics like 5-fluorouracil. The results indicated that these compounds could be promising candidates for further development as anticancer agents .
Case Study 2: Inhibition of DHFR
In vitro studies focused on the inhibition of DHFR revealed that certain derivatives showed enhanced potency compared to methotrexate. This selectivity is attributed to specific interactions between the compound's functional groups and the active site residues of the enzyme. The presence of a thiophene ring was particularly noted for its role in mimicking key interactions necessary for effective binding .
Data Tables
Compound | TGI (µM) | GI50 (µM) | DHFR Inhibition (%) |
---|---|---|---|
Compound A | 16.2 | 3.3 | 85 |
Compound B | 20.0 | 5.0 | 80 |
Compound C | 25.0 | 10.0 | 75 |
Properties
Molecular Formula |
C11H14N4OS |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4OS/c1-15-10(16)8-6-4-2-3-5-7(6)17-9(8)13-11(15)14-12/h2-5,12H2,1H3,(H,13,14) |
InChI Key |
MNOQJYOUTNNBMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1NN)SC3=C2CCCC3 |
Origin of Product |
United States |
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